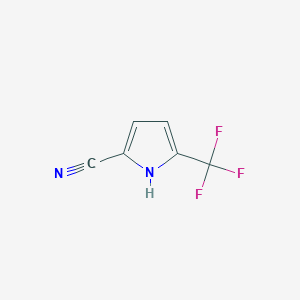
5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl groups are commonly found in many pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The trifluoromethyl group is strongly electron-withdrawing, which can significantly affect the properties of the compound .
Synthesis Analysis
While specific synthesis methods for “5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile” are not available, trifluoromethyl groups are generally introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrrole ring with a trifluoromethyl group attached. The trifluoromethyl group contains three fluorine atoms and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the trifluoromethyl group and the pyrrole ring. Trifluoromethyl groups are known for their distinctive physical-chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile and its derivatives have been extensively studied for their synthesis and industrial applications. For instance, Li Wan-mei (2003) demonstrated a convenient preparation method for a derivative of this compound, emphasizing its suitability for large-scale production due to the ease of operation and mild conditions involved (Li Wan-mei, 2003). Furthermore, the study by Jianchao Chen et al. (2019) presented an efficient and eco-friendly protocol for synthesizing diverse 4,5-substituted 1H-pyrrole-3-carbonitriles, highlighting the high yield, easy work-up, and reusability of catalysts (Jianchao Chen et al., 2019).
Corrosion Inhibition
A study by C. Verma et al. (2015) revealed the potential of certain derivatives of this compound as effective corrosion inhibitors for mild steel in acidic environments. The research showed that these compounds inhibited corrosion by adsorbing onto the metal surface, acting as anodic type inhibitors (C. Verma et al., 2015).
Insecticidal and Acaricidal Activities
The insecticidal and acaricidal properties of 2-arylpyrrole derivatives, including those containing the this compound moiety, have been explored. Aiping Liu et al. (2012) synthesized a series of these derivatives, finding that some exhibited excellent insecticidal and acaricidal activities, outperforming existing commercial products in some cases (Aiping Liu et al., 2012).
Crystal Structure and Reaction Mechanism Studies
Research has also focused on the crystal structure and reaction mechanisms involving derivatives of this compound. The study by Chuanxiang Liu et al. (2013) analyzed the crystal structure of a derivative and proposed a reaction mechanism for its formation, contributing to a deeper understanding of the compound's chemical behavior (Chuanxiang Liu et al., 2013).
Photophysical Properties
The photophysical properties of derivatives of this compound have also been investigated. M. Bohnwagner et al. (2017) studied the fluorescence behavior of thiophene analogs of N-pyrrolobenzonitrile, which includes this compound, revealing complex photochemical properties and potential applications in optoelectronic devices (M. Bohnwagner et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNVZLASKFCXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine](/img/structure/B2727177.png)
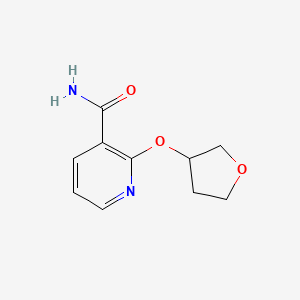
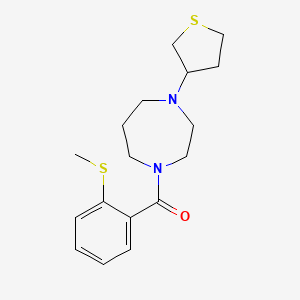
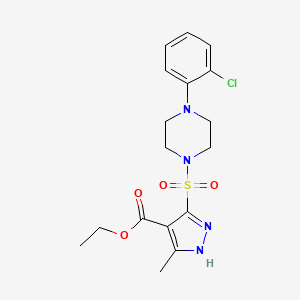
![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime](/img/structure/B2727183.png)
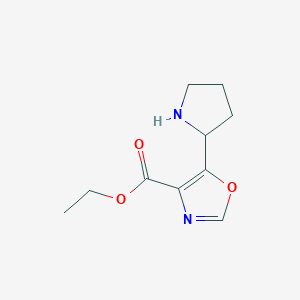

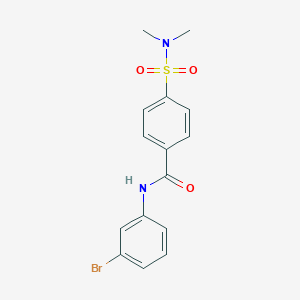

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)
![N-(1-cyano-3-methylbutyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2727196.png)
![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)